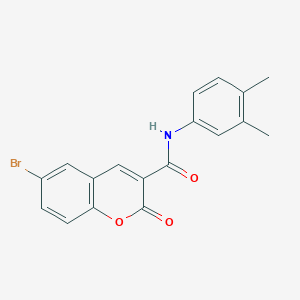

6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

Coumarins as Privileged Structures in Medicinal Chemistry

Coumarins constitute a privileged scaffold in drug discovery due to their structural versatility, metabolic stability, and capacity for diverse non-covalent interactions. The 2H-chromen-2-one core enables facile synthetic modifications at positions 3, 4, 6, and 7, allowing medicinal chemists to fine-tune electronic, steric, and solubility properties. Natural coumarins like umbelliferone (7-hydroxycoumarin) and synthetic derivatives such as warfarin demonstrate the scaffold's adaptability to therapeutic applications ranging from anticoagulation to neurodegenerative disease modulation.

The planar aromatic system of coumarins facilitates π-π stacking with enzyme active sites, while substituents like hydroxyl, alkoxy, and carboxamide groups introduce hydrogen-bonding capabilities. Computational studies on monoamine oxidase (MAO) inhibitors reveal that 7-aryloxycoumarins exploit hydrophobic pockets in MAO-B through van der Waals interactions, with substituent bulkiness dictating isoform selectivity. Similarly, coumarin-3-carboxamides exhibit enhanced binding to casein kinase 2 (CK2) and ErbB-2 kinases compared to non-carboxamidated analogs, underscoring the pharmacophoric importance of the 3-carboxamide moiety.

Historical Development of Coumarin-3-Carboxamide Derivatives

The synthesis of coumarin-3-carboxamides originated from efforts to improve the pharmacokinetic profile of simple coumarins. Early work focused on introducing polar groups at position 3 to enhance water solubility while retaining affinity for hydrophobic enzyme pockets. The Perkin and Knoevenagel reactions enabled the first generation of 3-carboxycoumarins, which were subsequently amidated using DCC/DMAP-mediated couplings.

Key milestones include:

- 1950s–1970s : Discovery that 4-hydroxycoumarins act as vitamin K antagonists, spurring interest in anticoagulant carboxamide derivatives.

- 1990s–2000s : Development of coumarin-3-carboxamides with anti-Helicobacter pylori activity (MIC = 1 µg/mL).

- 2010s–Present : Rational design of 3-carboxamides targeting kinases (CK2, ErbB-2) and neurodegenerative disease-related enzymes (MAO-B, cholinesterases).

Modern synthetic routes employ HATU/Et~3~N for efficient amide bond formation, yielding derivatives like 4-fluoro-N-phenyl coumarin-3-carboxamide with submicromolar IC~50~ values against HepG2 and HeLa cell lines.

Significance of Halogenated Coumarins in Drug Discovery

Halogenation, particularly bromination, enhances coumarin bioactivity through multiple mechanisms:

Bromo-substituted coumarins show 5–10× greater MAO-B inhibitory activity compared to non-halogenated analogs, with selectivity indices exceeding 2,500. In anticancer applications, 6-bromo derivatives disrupt tubulin polymerization and induce G2/M phase arrest in leukemia cells.

Current Research Landscape of Bromo-Substituted Coumarin Carboxamides

Recent studies on 6-bromo-N-aryl coumarin-3-carboxamides highlight three research frontiers:

1. Kinase Inhibition : Molecular docking reveals that the 6-bromo group in 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide occupies a hydrophobic subpocket in CK2’s ATP-binding site, forming halogen bonds with Lys68 and Asp175. This interaction pattern explains the low micromolar IC~50~ values observed in kinase inhibition assays.

2. Antiproliferative Activity : Bromine’s electron-withdrawing effect increases the electrophilicity of the coumarin lactone ring, enhancing covalent interactions with thiol groups in oncogenic proteins. Derivatives bearing 3,4-dimethylphenyl carboxamides exhibit selective cytotoxicity against hepatic (HepG2) and cervical (HeLa) cancer lines, sparing normal LLC-MK2 cells (IC~50~ >100 µM).

3. Neuroprotective Potential : Preliminary QSAR models suggest that 6-bromo-3-carboxamides may inhibit amyloid-β aggregation via π-stacking with aromatic residues in the peptide’s hydrophobic core. Current efforts focus on optimizing BBB permeability through prodrug strategies.

Table 1. Bioactivity Trends in Bromo-Substituted Coumarin-3-Carboxamides

| Substituent Pattern | Target | IC₅₀ (μM) | Selectivity Index |

|-----------------------------|-------------------------|-----------|-------------------|

| 6-Br, N-(3,4-Me₂Ph) | CK2 | 2.62 | 38.2 (HepG2/LLC) |

| 6-Br, N-(4-FPh) | Tubulin Polymerization | 0.39 | 256.4 (HeLa/LLC) |

| 6-Br, N-(2-Thienyl) | MAO-B | 0.015 | 1,240 (MAO-B/A) |

Data compiled from

Propiedades

IUPAC Name |

6-bromo-N-(3,4-dimethylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-10-3-5-14(7-11(10)2)20-17(21)15-9-12-8-13(19)4-6-16(12)23-18(15)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHSLBXFMKIAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the dimethylphenyl group through a coupling reaction. The final step involves the formation of the chromene core and the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 6-position serves as a prime site for nucleophilic substitution (SNAr), enabling derivatization for structure-activity relationship studies.

-

Mechanistic Insight : The electron-withdrawing effect of the chromene carbonyl groups activates the bromine for substitution, favoring aromatic nucleophilic pathways .

Carboxamide Reactivity

The carboxamide group participates in condensation and hydrolysis reactions, enabling functional group interconversion.

-

Notable Limitation : Bulkiness of the 3,4-dimethylphenyl substituent slows reaction kinetics in sterically demanding transformations.

Chromene Core Modifications

The fused benzene-pyran system undergoes electrophilic and pericyclic reactions.

Redox Reactions

The α,β-unsaturated ketone in the chromene system undergoes selective reductions.

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C, EtOH | Dihydrochromene | Saturation of the pyran ring’s double bond modifies planarity and biological target interactions. |

| NaBH₄ reduction | MeOH, 25°C | Secondary alcohol | Selective reduction of the carbonyl group to alcohol, retaining bromine and amide functionalities. |

Metal-Catalyzed Cross-Coupling

The bromine atom enables participation in palladium-mediated couplings.

Comparative Reactivity with Analogs

Reactivity trends across structurally related compounds highlight the impact of substituents:

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. For instance, compounds derived from chromene structures have shown promising activity against several cancer cell lines. In one study, a derivative exhibited significant cytotoxic effects against human tumor cell lines with IC50 values indicating potent antitumor activity (values as low as 0.003 µM were reported) .

Neuroprotective Effects

Research has indicated that certain coumarin derivatives can exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The mechanism often involves inhibition of monoamine oxidase (MAO) isoforms, which are crucial in dopamine metabolism . Compounds similar to 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide could potentially be explored for similar neuroprotective properties.

Synthesis and Derivatives

The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available chromene precursors. A common method includes the reaction of bromo-substituted chromene derivatives with amines under controlled conditions to yield the desired carboxamide structure .

Table 1: Summary of Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Bromo-chromene + amine | Reflux in ethanol | 70% |

| Method B | Chromene derivative + acid chloride | Room temperature | 85% |

| Method C | Chromene + hydrazine | Boiling in xylene | 72% |

Anticancer Activity Case Study

A recent investigation into the anticancer activity of various chromene derivatives demonstrated that specific substitutions on the chromene ring significantly enhance their cytotoxicity against cancer cells. For example, a derivative similar to 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide was tested against multiple cancer cell lines (HT-29, PC-3) and showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Neuroprotective Case Study

In another study focusing on neuroprotection, a series of coumarin derivatives were evaluated for their ability to inhibit MAO-B activity. The results indicated that certain modifications led to improved neuroprotective effects in models of Parkinson's disease, suggesting that further exploration of compounds like 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide could yield promising candidates for treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Note: The target compound’s 3,4-dimethylphenyl group is hypothesized based on patent literature , while analogs with 2,4-dimethylphenyl are experimentally characterized .

Key Observations :

- Halogen Substituents : Bromine at position 6 is conserved across analogs, but additional halogens (e.g., fluorine in compound [1]) increase molecular weight and polarity. The C-F bond (1409 cm⁻¹) and C-Br (740–790 cm⁻¹) are identifiable via IR .

- Methoxy Groups: The 2,4-dimethoxyphenyl analog (C₁₈H₁₄BrNO₅) exhibits increased solubility due to methoxy’s electron-donating nature .

Antimicrobial Activity

- Compound [1] : Demonstrated antibacterial efficacy, with IR data suggesting hydrogen bonding via N-H (3103 cm⁻¹) and C=O (1737 cm⁻¹) groups .

- Compound [8] : The nitro group (1529 cm⁻¹) may enhance activity against Gram-positive bacteria, though yields are lower (58.80%) due to synthetic complexity .

Enzyme Inhibition

- Triazole-Chromenone Analogs: Derivatives like N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide show acetylcholinesterase inhibition (IC₅₀ = 1.80 µM), highlighting the role of carboxamide substituents in targeting neurological enzymes .

Crystallographic and Hydrogen-Bonding Analysis

- Planarity: The chromene ring is planar in analogs like 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, as confirmed by X-ray diffraction (monoclinic, P2₁/n space group) .

- Hydrogen Bonding : Methoxy and hydroxyl groups form intermolecular O–H⋯O bonds, stabilizing crystal structures . In contrast, halogenated analogs (e.g., compound [1]) exhibit weaker π-stacking due to steric hindrance .

Actividad Biológica

6-Bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various scientific studies and data.

Synthesis

The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-bromo-2H-chromene derivatives with amine compounds. The detailed synthetic pathway can be outlined as follows:

- Starting Material : 6-Bromo-2H-chromene-3-carboxylic acid.

- Reagents : Use of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of amide bonds.

- Reaction Conditions : Typically conducted in a solvent like DMF (dimethylformamide) at elevated temperatures.

Anticancer Properties

Recent studies have indicated that derivatives of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer activity. For instance, compounds structurally related to this chromene have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 30 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | MCF-7 | 15 |

| 6-Bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | HCT116 | 25 |

The anticancer activity is attributed to multiple mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP proteins.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, leading to reduced proliferation rates.

- Inhibition of Metastasis : Studies suggest it may inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Antioxidant Activity

Compounds similar to 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro .

Anti-inflammatory Effects

Research indicates that this compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways . This suggests potential applications in treating inflammatory diseases.

Case Studies

A notable case study evaluated the efficacy of a related compound in a mouse model of breast cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a brominated coumarin-3-carboxylic acid derivative (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) with 3,4-dimethylaniline. A base like potassium carbonate in dry DMF is used to deprotonate the amine, followed by refluxing under inert conditions. Purification is achieved via flash column chromatography (silica gel) and recrystallization (e.g., acetone or DMF disolvate systems) to obtain crystals for structural validation .

- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.1 acid/amine), and temperature control (80–100°C). Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the molecular structure confirmed post-synthesis?

- Spectroscopic Methods :

- 1H/13C NMR : Assign peaks to confirm the presence of the bromo substituent (δ ~7.5–8.5 ppm for aromatic protons), methyl groups (δ ~2.2–2.5 ppm), and carboxamide carbonyl (δ ~165–170 ppm) .

- FT-IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (amide I/II bands at ~1550–1650 cm⁻¹).

Q. What solvent systems are effective for crystallization?

- Disolvate Systems : Dimethylformamide (DMF) is frequently used due to its hydrogen-bond acceptor capacity, forming stable solvates. Crystallization from acetone-DMF mixtures yields planar chromene rings with Z' = 1 .

- Purification : Recrystallization in mixed solvents (e.g., ethanol-water) removes unreacted aniline or acid byproducts .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., R₂²(8) for dimeric O–H⋯O bonds). Tools like Mercury visualize interactions, while SHELXL refines H-atom positions. For example, centrosymmetric dimers linked via N–H⋯O bonds are observed in related carboxamide structures .

- Data Interpretation : Compare hydrogen-bond geometries (distance, angle) with similar coumarin derivatives (e.g., 3-hydroxy-4-oxo variants) to identify polymorphism or packing anomalies .

Q. How are tautomeric forms (e.g., lactam vs. hydroxy-pyridine) distinguished in solution vs. solid state?

- Solid-State : SCXRD unambiguously identifies the lactam tautomer (planar amide bridge) via C=O and N–H bond lengths. For example, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide crystallizes exclusively in the keto-amine form .

- Solution Studies : Use variable-temperature NMR to detect tautomer equilibria. Chemical shifts for enolic protons (δ > 12 ppm) vs. amide N–H (δ ~10 ppm) indicate dominant forms .

Q. What strategies resolve discrepancies in crystallographic data (e.g., unexpected bond angles or Z' values)?

- Validation Tools : Cross-check SHELXL refinement parameters (R-factor, wR₂) with PLATON alerts for missed symmetry or twinning. For high-Z' structures, compare with isostructural analogs (e.g., chloro vs. bromo derivatives) to identify halogen-driven distortions .

- Contradiction Analysis : If hydrogen-bond distances deviate >0.1 Å from literature, reassess H-atom placement using neutron diffraction or DFT-optimized models .

Q. How is regioselectivity maintained during bromination of the coumarin core?

- Mechanistic Insight : Electrophilic bromination at C6 is favored due to electron-donating substituents (e.g., methyl groups) activating the para position. Monitor reaction progress with LC-MS to detect dibrominated byproducts.

- Experimental Design : Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to minimize overhalogenation. Quenching with Na₂S₂O₃ removes excess bromine .

Methodological Tables

Table 1 : Key Crystallographic Parameters for 6-Bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P21/n | |

| Unit cell (Å) | a = 10.489, b = 11.470, c = 18.803 | |

| β angle (°) | 92.127 | |

| R-factor | 0.036 | |

| H-bond motif | O–H⋯O (2.65 Å, 168°) |

Table 2 : Synthetic Yield Optimization Variables

| Variable | Optimal Condition | Impact |

|---|---|---|

| Solvent | Dry DMF | Enhances coupling efficiency |

| Temperature | 80°C | Balances rate vs. decomposition |

| Base | K₂CO₃ | Mild, avoids side reactions |

| Purification | Silica gel chromatography | Removes unreacted aniline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.